![molecular formula C12H26N2 B169690 2-[(Dipropylamino)methyl]piperidine CAS No. 116881-79-9](/img/structure/B169690.png)
2-[(Dipropylamino)methyl]piperidine
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Overview
Description
2-[(Dipropylamino)methyl]piperidine is a piperidine derivative featuring a dipropylaminomethyl (-CH₂-N(C₃H₇)₂) substituent on the piperidine ring. Piperidine, a six-membered heterocycle with one nitrogen atom, serves as a versatile scaffold in medicinal chemistry and organic synthesis. The addition of a dipropylamino group enhances the compound’s lipophilicity and basicity compared to simpler analogues like 2-(aminomethyl)piperidine.
Comparison with Similar Compounds
The following table compares 2-[(Dipropylamino)methyl]piperidine with structurally related piperidine derivatives and heterocycles, emphasizing differences in molecular properties, substituents, and applications:
Key Observations:
Structural Flexibility vs. In contrast, 4-[2-(dipropylamino)ethyl]-indolin-2-one () incorporates a rigid indolinone core, limiting rotational freedom but enabling planar interactions in drug-receptor binding .
Lipophilicity and Basicity: The dipropylamino substituent increases lipophilicity (logP) compared to 2-(aminomethyl)piperidine, which may improve membrane permeability in drug candidates. The electron-donating propyl groups also elevate the amino group’s basicity (pKa ~10–11), influencing solubility and reactivity in acidic media .
Pharmaceutical Relevance: Compounds like 4-[2-(dipropylamino)ethyl]-indolin-2-one are controlled impurities in Ropinirole, a dopamine agonist, highlighting the role of dipropylamino motifs in neurologically active molecules. This suggests that this compound could serve as a precursor for similar therapeutics .
Synthetic Challenges: Bulky substituents (e.g., in 2,6-dimethyl-1-[2-[4-(2-methylpropyl)phenyl]propyl]piperidine) complicate purification due to reduced crystallinity. The target compound’s dipropylaminomethyl group may pose similar challenges, necessitating advanced chromatographic techniques .
Research Findings and Implications
- The dipropylamino variant likely requires stringent handling protocols, including PPE and ventilation, to mitigate exposure risks .
- Drug Development: The dipropylamino group’s presence in Ropinirole-related impurities underscores its metabolic stability and resistance to enzymatic degradation, a desirable trait in prolonged-action pharmaceuticals .
- Material Science : Piperidine derivatives with aryl or branched alkyl groups () exhibit varied thermal stabilities and solubilities, guiding their selection in polymer or catalyst design.
Properties
CAS No. |
116881-79-9 |
---|---|
Molecular Formula |
C12H26N2 |
Molecular Weight |
198.35 g/mol |
IUPAC Name |
N-(piperidin-2-ylmethyl)-N-propylpropan-1-amine |
InChI |
InChI=1S/C12H26N2/c1-3-9-14(10-4-2)11-12-7-5-6-8-13-12/h12-13H,3-11H2,1-2H3 |
InChI Key |
JECMDTMOQOVPIU-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CC1CCCCN1 |
Canonical SMILES |
CCCN(CCC)CC1CCCCN1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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